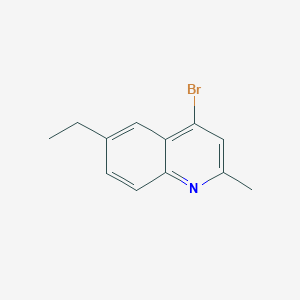
4-Bromo-6-ethyl-2-methylquinoline
Vue d'ensemble
Description
“4-Bromo-6-ethyl-2-methylquinoline” is a chemical compound with the molecular formula C12H12BrN . It is a halogenated heterocycle .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-ethyl-2-methylquinoline” consists of a benzene ring fused with a pyridine moiety . The molecular weight is 250.13 g/mol .Physical And Chemical Properties Analysis
“4-Bromo-6-ethyl-2-methylquinoline” is a solid . Its molecular weight is 250.13 g/mol .Applications De Recherche Scientifique
Pharmaceutical Research: Antimalarial Agents
The quinoline nucleus is a common motif in antimalarial drugs. 4-Bromo-6-ethyl-2-methylquinoline can serve as a precursor in synthesizing novel compounds with potential antimalarial activity. Its structural similarity to chloroquine, a well-known antimalarial, suggests that it could be modified to enhance efficacy and reduce resistance .
Anticancer Drug Development
Quinoline derivatives have been explored for their anticancer properties. The bromine atom in 4-Bromo-6-ethyl-2-methylquinoline allows for further functionalization, potentially leading to the development of new chemotherapeutic agents targeting specific cancer cell lines .
Antibacterial and Antifungal Applications
The structural framework of quinolines has shown effectiveness against bacterial and fungal strains. Research into 4-Bromo-6-ethyl-2-methylquinoline could yield new antibacterial and antifungal agents, especially for drug-resistant strains .
CNS Agents
Central nervous system (CNS) disorders often require agents that can cross the blood-brain barrier. Quinoline derivatives are promising candidates due to their lipophilicity4-Bromo-6-ethyl-2-methylquinoline could be used to synthesize compounds with potential applications in treating CNS disorders .
Anti-Inflammatory and Analgesic Drugs
Quinoline compounds have demonstrated anti-inflammatory and analgesic activities4-Bromo-6-ethyl-2-methylquinoline could be a key intermediate in creating new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Cardiovascular Therapeutics
Some quinoline derivatives have shown cardiovascular benefits, such as vasodilation and anti-arrhythmic effects. Research into 4-Bromo-6-ethyl-2-methylquinoline may contribute to the discovery of novel cardiovascular drugs .
Hypoglycemic Agents
The quinoline scaffold is present in some hypoglycemic agents4-Bromo-6-ethyl-2-methylquinoline could be investigated for its potential to act as a hypoglycemic agent, aiding in diabetes management .
Material Science: Organic Light-Emitting Diodes (OLEDs)
In material science, quinoline derivatives are used in the synthesis of organic light-emitting diodes (OLEDs). The bromine atom in 4-Bromo-6-ethyl-2-methylquinoline offers a site for coupling reactions that are crucial in creating OLED materials .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-6-ethyl-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBMSDIUFYWOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C(N=C2C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653693 | |
| Record name | 4-Bromo-6-ethyl-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-ethyl-2-methylquinoline | |
CAS RN |
1070879-44-5 | |
| Record name | 4-Bromo-6-ethyl-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1070879-44-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



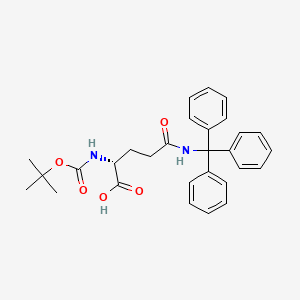
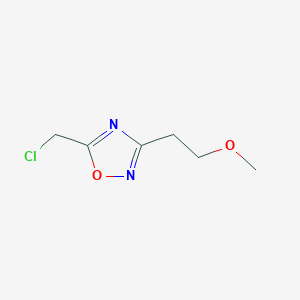

![6-Bromo-5-methylbenzo[D]thiazol-2-amine](/img/structure/B1517323.png)
![1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B1517326.png)
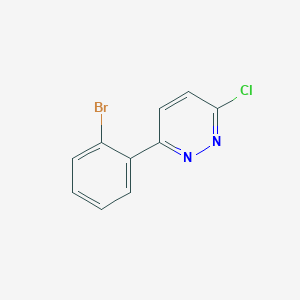
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1517328.png)
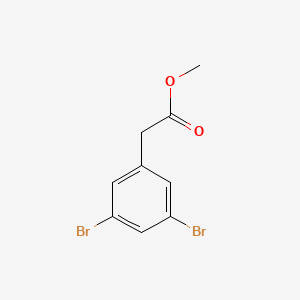
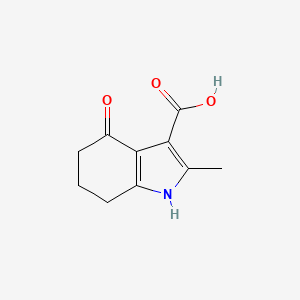
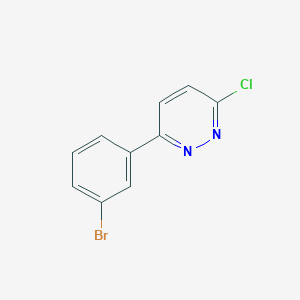
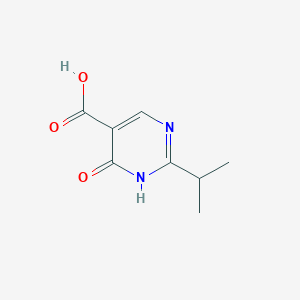


![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1517338.png)